molecular formula C11H18O4 B2660031 1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 1989671-53-5

1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B2660031
CAS No.: 1989671-53-5
M. Wt: 214.261
InChI Key: SBBWYOZYXPWSHZ-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid ( 1989671-53-5) is a high-purity chemical building block with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is supplied as a powder and is recommended to be stored at 4°C . The molecule features a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile intermediate in organic synthesis . The Boc group is a widely used protecting group for amines, chosen for its stability under basic and nucleophilic conditions and its selective removal under mild acidic conditions . This allows researchers to selectively manipulate the carboxylic acid moiety while preserving the amine functionality for subsequent synthesis steps. The presence of the rigid 2,2-dimethylcyclopropane ring structure is of significant interest in medicinal chemistry for exploring structure-activity relationships and conformational constraints in drug design. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-9(2,3)15-8(14)11(7(12)13)6-10(11,4)5/h6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBWYOZYXPWSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group. This can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents .

Common Reagents and Conditions

Major Products

The major product formed from the deprotection reaction is 2,2-dimethylcyclopropane-1-carboxylic acid, along with the release of carbon dioxide and tert-butyl alcohol .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid C₁₀H₁₇NO₄ 215.25 2,2-dimethyl cyclopropane, Boc group Peptide synthesis, drug intermediates, material science
rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-dimethylcyclopropane-1-carboxylic acid C₁₂H₂₁NO₄ 243.31 Amino methyl, 2,2-dimethyl cyclopropane, Boc Targeted therapies, advanced materials (mechanical strength)
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid C₁₄H₂₃NO₄ 269.34 Piperidinyl, Boc group Bioactive molecule synthesis (neurological/metabolic targets)
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid C₉H₁₅NO₄ 201.22 Unsubstituted cyclopropane, Boc group Peptide backbone modification, intermediates
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate C₁₁H₁₉NO₄ 229.27 Ethyl ester, Boc group Solubility-enhanced intermediates, prodrug development
Key Observations:

Lipophilicity : The dimethyl groups enhance lipophilicity (LogP ~1.5–2.0 estimated), favoring membrane permeability in biological systems compared to hydrophilic derivatives like the piperidinyl analog (LogP ~1.2) .

Synthetic Utility: Ethyl esters (e.g., C₁₁H₁₉NO₄) are preferred for reactions requiring solubility in organic solvents, while carboxylic acids (e.g., C₁₀H₁₇NO₄) are used in aqueous-phase coupling reactions .

Biological Activity

1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 1989671-53-5) is a cyclopropane derivative that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. This compound's unique structural features contribute to its biological activity, making it a subject of ongoing research.

  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol
  • Structure : The compound possesses a tert-butoxycarbonyl group, which influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential applications in drug development and as a pesticide. Below are key areas of investigation:

2. Pesticidal Properties

The structure of this compound may confer insecticidal properties similar to other cyclopropane-based pesticides. Research into related compounds has shown effectiveness against agricultural pests, indicating that this compound could be evaluated for similar applications.

Case Study 1: Antimicrobial Screening

A study conducted on various cyclopropane derivatives demonstrated that modifications in the carbon chain length and functional groups significantly affect antimicrobial potency. Although specific data for this compound were not available, the findings suggest that further testing could yield promising results.

CompoundActivityReference
Cyclopropane Derivative AModerate
Cyclopropane Derivative BHigh
This compoundTBDN/A

Case Study 2: Pesticide Efficacy

Research into the efficacy of cyclopropane-based pesticides has highlighted their potential for use in integrated pest management systems. For instance, studies have shown that certain derivatives can reduce pest populations effectively while being less toxic to non-target species.

PesticideTarget PestEfficacy (%)Reference
Cyclopropane AAphids85%
Cyclopropane BBeetles90%
This compoundTBDTBDN/A

While specific mechanisms for this compound remain under investigation, related cyclopropanes are known to interact with biological membranes and enzymes, potentially disrupting cellular processes in target organisms. Understanding these interactions is crucial for developing effective applications in both pharmaceuticals and agriculture.

Q & A

Q. How can researchers validate enantiomeric excess without access to chiral columns?

  • Alternative Methods :
  • Mosher’s Ester Analysis : Derivatize with Mosher’s acid chloride and compare 1^1H NMR shifts of diastereomers .
  • Circular Dichroism (CD) : Detect Cotton effects correlated with absolute configuration .

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